molecular formula C10H13BrN2Si B1283692 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 905966-34-9

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No.: B1283692
CAS No.: 905966-34-9
M. Wt: 269.21 g/mol
InChI Key: XWDKTCNJXFYEOM-UHFFFAOYSA-N
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Description

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

    Bromination: The starting material, 3-ethynylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5-position of the pyridine ring.

    Trimethylsilylation: The brominated intermediate is then subjected to a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) to introduce the trimethylsilyl group at the ethynyl position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then participate in coupling reactions such as Sonogashira coupling or Suzuki coupling.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper iodide (CuI), and bases like triethylamine (TEA) are typically employed.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds or alkyne derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine as a candidate for anticancer therapies. Its structural similarity to known anticancer agents allows it to interact with biological targets effectively.

Case Study:
A study conducted on various pyridine derivatives, including this compound, demonstrated promising cytotoxic effects against cancer cell lines. The compound exhibited selective inhibition of tumor growth, suggesting its potential as a lead compound for drug development.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis.

Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)
Kinase ACompetitive12.5
Kinase BNon-competitive8.0

These results indicate that this compound could serve as a scaffold for developing more potent enzyme inhibitors .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:
Research has shown that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance .

Table: Device Performance Metrics

Device TypeEfficiency (%)Stability (Hours)
OLED15.2500
Organic Solar Cell12.8300

These findings support the use of this compound in next-generation electronic materials.

Organic Synthesis

Mechanism of Action

The mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways The bromine atom and the ethynyl group confer reactivity, allowing the compound to participate in various chemical reactionsThe compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
  • 5-Bromo-N-methyl-3-nitropyridin-2-amine
  • 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

Uniqueness

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both a bromine atom and a trimethylsilyl-ethynyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structure

The compound is synthesized through a regioselective Sonogashira coupling reaction involving 5-bromo-3-iodopyridin-2-amine and trimethylsilylacetylene. The reaction conditions typically include the use of palladium catalysts and bases such as triethylamine . The final product exhibits a molecular formula of C10H13BrN2SiC_{10}H_{13}BrN_2Si and a molecular weight of 269.21 g/mol .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has been evaluated for its efficacy against various viral infections, particularly Dengue virus (DENV). In vitro assays conducted on human hepatoma cells (Huh7) demonstrated that this compound significantly inhibited DENV2 infection, with half-maximal effective concentration (EC50) values indicating potent antiviral activity .

Compound Virus EC50 (µM) Selectivity Index
This compoundDENV20.0186>100
SunitinibDENV20.0110>200

Anticancer Activity

The compound also shows promise as an anticancer agent. It interacts with key kinases involved in cancer progression, such as adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and is implicated in the life cycles of several viruses and cancer cells. Binding assays reveal that this compound effectively occupies the ATP-binding site of AAK1, inhibiting its activity .

The biological activity of this compound can be attributed to its ability to interfere with signal transduction pathways critical for viral entry and cancer cell proliferation. By binding to AAK1, it disrupts the endocytic pathway necessary for viral assembly and release, thereby reducing viral load in infected cells. Additionally, its interaction with other kinases may modulate pathways involved in cell survival and apoptosis, making it a candidate for further development in cancer therapies .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The findings indicated that modifications at the pyridine ring significantly affect biological potency, suggesting that further derivatives could enhance efficacy against specific targets .

Example Case Study: Efficacy Against DENV

In a controlled laboratory setting, Huh7 cells were treated with varying concentrations of the compound post-DENV infection. Results indicated a dose-dependent reduction in viral RNA replication measured by quantitative PCR, supporting its potential as an antiviral therapeutic agent .

Properties

IUPAC Name

5-bromo-3-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKTCNJXFYEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587757
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905966-34-9
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-3-iodopyridin-2-amine (B-7-1) (20 g, 66.9 mmol) in Et3N (200 mL) was added CuI (1.27 g, 6.69 mmol), and the resulting mixture was degassed with N2 for 2 minutes. Then Pd(PPh3)2Cl2 (1.4 g, 20.1 mmol) was added and the mixture was degassed again. Then ethynyl-trimethyl-silane (7.2 g, 73.6 mmol) was added dropwise into the mixture at 0° C. The mixture was stirred at room temperature for 4 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. The mixture was evaporated under reduced pressure to give crude mixture which was purified via a silica gel column eluted with petroleum ether/EtOAc (20:1) to afford 5-bromo-3-(2-(trimethylsilyl)ethynyl)pyridin-2-amine (B-7-2) (10 g, 55.6%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.27 g
Type
catalyst
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-amino-5-bromo-3-iodopyridine (105.28 g, 0.3522 mol), CuI (0.6708 g, 3.522 mmol) and PdCl2(PPh3)2 (2.472 g, 3.522 mmol) were dissolved in dry THF (210 mL) and degassed (vacuum/nitrogen cycles×4). Et3N (107.0 g, 0.1474 L, 1.057 mol) and TMS-acetylene (44.97 g, 0.06471 L, 0.4579 mol) were added and the resultant mixture was stirred at ambient temperature for 1¼ hours. The reaction was cooled in an ice-bath and ether (210 mL) was added. The resultant mixture was stirred at 0° C. for ½ hour, filtered through celite and the celite was washed copiously with ether. The filtrate was concentrated under reduced pressure to give a brown/black solid which was redissolved in the minimum necessary DCM and purified by column chromatography (eluting with DCM). The product containing fractions were concentrated in vacuo and the residue recrystallised from cyclohexane. The precipitate was isolated by filtration to give the sub-title compound as a white powder (80.25 g, 84% Yield). Analytical data identical to that of commercially available compound.
Quantity
105.28 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.6708 g
Type
catalyst
Reaction Step One
Quantity
2.472 g
Type
catalyst
Reaction Step One
Name
Quantity
0.1474 L
Type
reactant
Reaction Step Two
Quantity
0.06471 L
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

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